3-Bromo-2-(bromomethyl)propan-1-ol

Description

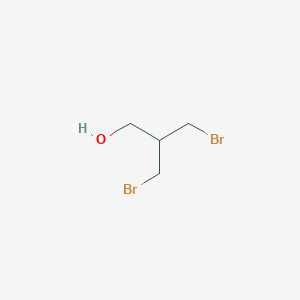

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-(bromomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c5-1-4(2-6)3-7/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDCXRWHPBYVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562118 | |

| Record name | 3-Bromo-2-(bromomethyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106023-63-6 | |

| Record name | 3-Bromo-2-(bromomethyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)propan-1-ol is a bifunctional organic compound featuring both primary alcohol and alkyl halide functionalities. Its structure, consisting of a propanol backbone with two bromine substituents, makes it a versatile intermediate in organic synthesis. The presence of reactive bromine atoms and a hydroxyl group allows for a variety of chemical transformations, rendering it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

Core Chemical Properties

The physical and chemical properties of this compound are essential for its application in a laboratory setting. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 106023-63-6 | [1][2] |

| Molecular Formula | C₄H₈Br₂O | [1][2] |

| Molecular Weight | 231.91 g/mol | [1][2] |

| Melting Point | 66 °C to 69 °C | [1] |

| Boiling Point | ~131 °C at 2.5 mmHg | [1] |

| Appearance | White solid | [3][4] |

| Solubility | Soluble in organic solvents; limited solubility in water.[1] | |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C4H8Br2O/c5-1-4(2-6)3-7/h4,7H,1-3H2 | [2] |

| SMILES | C(C(CBr)CBr)O | [2] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily governed by its two reactive centers: the bromine-bearing carbons and the hydroxyl group. The bromine atoms are susceptible to nucleophilic substitution, while the overall structure can undergo elimination reactions under specific conditions.[1]

Key Reactions

-

Nucleophilic Substitution: The bromine atoms serve as good leaving groups and can be readily displaced by a variety of nucleophiles, such as amines and alcohols, to form new carbon-heteroatom bonds.[1]

-

Elimination Reactions: In the presence of a strong base, the compound can undergo elimination reactions to yield alkenes.[1]

-

Decomposition: Under basic conditions, this compound has been observed to decompose, forming intermediates like 3-bromomethyl-3-hydroxymethyloxetane.[1]

The significant steric hindrance resulting from the multiple bromine atoms can influence the rate and outcome of its reactions.[1]

Caption: General reactivity pathways of this compound.

Experimental Protocols

Synthesis

General Synthesis Method:

-

Starting Material Preparation: A suitable propan-1-ol derivative is dissolved in an anhydrous solvent, such as tetrahydrofuran (THF), to facilitate the reaction.[1]

-

Bromination: A brominating agent, like bromine or phosphorus tribromide, is slowly added to the solution under controlled temperature conditions to manage the exothermic nature of the reaction.[1]

-

Reaction: The mixture is stirred for a defined period, typically at or below room temperature, to allow the reaction to proceed to completion.

-

Purification: Upon completion, the product is purified using standard laboratory techniques such as distillation or chromatography to yield high-purity this compound.[1]

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment, including gloves and safety glasses, should be worn at all times to avoid contact with skin and eyes.[5]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water and consult a physician.[5]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

The compound is incompatible with strong oxidizing agents.[6] Store in a cool, dry, and dark location in a tightly sealed container.[4]

Conclusion

This compound is a valuable reagent in organic synthesis due to its dual reactivity. Its ability to undergo nucleophilic substitution and elimination reactions makes it a versatile building block for constructing more complex molecular architectures. A thorough understanding of its chemical properties and safe handling procedures is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

References

- 1. Buy this compound (EVT-1169152) | 106023-63-6 [evitachem.com]

- 2. This compound | C4H8Br2O | CID 14606348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2,2-bis(bromomethyl)propanol | 1522-92-5 [chemicalbook.com]

- 4. 3-Bromo-2,2-bis(bromomethyl)propanol(1522-92-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Bromo-2-(bromomethyl)propan-1-ol, a halogenated alcohol with potential applications in organic synthesis and drug development. Due to the absence of a specific, detailed experimental protocol in the current body of scientific literature, this document outlines a plausible and robust synthetic strategy. The proposed method is based on the selective dibromination of the readily available triol, 2-(hydroxymethyl)propane-1,3-diol, utilizing hydrobromic acid. This guide includes detailed physicochemical data of all relevant compounds, a step-by-step experimental protocol, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

This compound is a functionalized propanol derivative containing two primary bromide groups and a primary hydroxyl group. This combination of reactive moieties makes it a potentially valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates and novel materials. The strategic placement of the bromo- and hydroxymethyl groups allows for a variety of subsequent chemical transformations. This guide aims to provide a detailed, albeit theoretical, framework for the synthesis of this compound to facilitate further research and development.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the selective dibromination of 2-(hydroxymethyl)propane-1,3-diol. This starting material is a commercially available and relatively inexpensive triol. The selective conversion of two of the three primary hydroxyl groups to bromides can be achieved using a controlled amount of a brominating agent, such as hydrobromic acid (HBr). The reaction is analogous to the selective monobromination of diols, a known transformation in organic synthesis.

Reaction Scheme:

Physicochemical Data

A comprehensive understanding of the physical and chemical properties of the reactants, solvents, and the final product is crucial for the successful execution of the synthesis. The following tables summarize key data for the involved substances.

Table 1: Physicochemical Properties of Starting Material and Product

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-(hydroxymethyl)propane-1,3-diol | 2-(hydroxymethyl)propane-1,3-diol | 4704-94-3 | C₄H₁₀O₃ | 106.12 | 63-68 | Not available |

| This compound | This compound | 106023-63-6 | C₄H₈Br₂O | 231.91 | Not available | Not available |

Table 2: Physicochemical Properties of Reagents and Solvents

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Concentration | Density (g/mL) | Boiling Point (°C) |

| Hydrobromic acid | HBr | 80.91 | 48% in H₂O | ~1.49[1] | ~124.3[1] |

| Toluene | C₇H₈ | 92.14 | N/A | ~0.867[2][3][4] | ~110.6[4] |

| Sodium bicarbonate | NaHCO₃ | 84.01 | N/A | ~2.20[5] | Decomposes |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | N/A | ~2.66[6] | Decomposes |

Proposed Experimental Protocol

This protocol is a suggested procedure based on established methods for the bromination of alcohols. Optimization of reaction conditions may be necessary to achieve the desired selectivity and yield.

4.1. Materials and Equipment:

-

2-(hydroxymethyl)propane-1,3-diol

-

48% aqueous hydrobromic acid

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.2. Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(hydroxymethyl)propane-1,3-diol (1.0 eq.) in toluene.

-

Addition of Reagent: To the stirred solution, add 48% aqueous hydrobromic acid (2.2 eq.).

-

Reaction: Heat the biphasic mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

5.1. Proposed Reaction Mechanism

The reaction is expected to proceed via a nucleophilic substitution mechanism (Sₙ2). The hydroxyl group is first protonated by HBr to form a good leaving group (water), which is then displaced by the bromide ion.

Caption: Proposed Sₙ2 mechanism for the conversion of a hydroxyl group to a bromide.

5.2. Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Experimental workflow for the proposed synthesis.

Safety Considerations

-

Hydrobromic acid is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. All operations involving toluene should be conducted in a fume hood, away from ignition sources.

-

This compound is expected to be an irritant and potentially toxic. Avoid contact with skin and eyes.

-

Always follow standard laboratory safety procedures when conducting chemical syntheses.

Conclusion

This technical guide presents a detailed and plausible, though not yet experimentally validated, synthetic route to this compound. By leveraging established principles of organic chemistry, specifically the selective bromination of polyols, this document provides a solid foundation for researchers to develop a practical synthesis of this promising chemical intermediate. Further experimental work is required to optimize the reaction conditions and fully characterize the final product.

References

3-Bromo-2-(bromomethyl)propan-1-ol mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-Bromo-2-(bromomethyl)propan-1-ol

Disclaimer: Direct and extensive research on the specific mechanism of action of this compound is limited in publicly available scientific literature. This guide, therefore, extrapolates a proposed mechanism based on its chemical structure and the well-documented biological activities of structurally related brominated compounds, such as 2,2-bis(bromomethyl)-1,3-propanediol (DBNPG) and 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA). These related compounds are recognized for their use as flame retardants and have been studied for their toxicological profiles.

Introduction

This compound is a halogenated organic compound with the molecular formula C₄H₈Br₂O.[1][2] Its structure features a propanol backbone with two reactive bromomethyl groups, which are key to its chemical reactivity and proposed biological activity.[1] While specific applications in drug development are not well-documented, its structural similarity to known genotoxic and carcinogenic agents, such as the flame retardant dibromoneopentyl glycol (DBNPG), warrants a thorough examination of its potential mechanism of action.[] This document aims to provide a detailed overview of the putative mechanism of action of this compound, drawing parallels from its better-studied analogs.

Proposed Mechanism of Action: Alkylation and Genotoxicity

The primary mechanism of action for this compound is proposed to be through its function as an alkylating agent. The two bromomethyl groups are highly reactive towards nucleophiles within the cell.[1]

Key aspects of the proposed mechanism include:

-

Nucleophilic Attack: The carbon atoms attached to the bromine atoms are electrophilic and are susceptible to nucleophilic attack by electron-rich moieties in biological macromolecules.

-

DNA Adduct Formation: The most critical cellular nucleophiles are the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA. The compound can form covalent adducts with DNA, leading to DNA damage.

-

Genotoxicity and Carcinogenicity: The formation of DNA adducts can disrupt DNA replication and transcription, leading to mutations. If these mutations occur in critical genes, such as tumor suppressor genes or proto-oncogenes, they can lead to carcinogenesis. This is supported by evidence from related compounds like DBNPG, which show clear evidence of genotoxicity and carcinogenicity in animal studies.[][4]

Below is a diagram illustrating the proposed genotoxic mechanism of action.

Caption: Proposed mechanism of this compound leading to carcinogenesis.

Quantitative Data (from related compounds)

| Compound | Test System | Dosing | Observation | Reference |

| 2,2-bis(bromomethyl)-1,3-propanediol | F344 Rats (male) | 20,000 ppm in feed for 3 months, then control diet for remainder of 2 years | Irreversible effects leading to carcinogenic responses at 2 years. | [4] |

| 2,2-bis(bromomethyl)-1,3-propanediol | F344 Rats | 0, 2,500, 5,000, or 10,000 ppm in diet for up to 2 years | Multisite carcinogen, causing neoplasms of the skin, mammary gland, oral cavity, and more. | [4] |

| 2,2-bis(bromomethyl)-1,3-propanediol | B6C3F1 Mice | 0, 312, 625, or 1,250 ppm in diet for up to 2 years | Multisite carcinogen, causing neoplasms of the lung, kidney, and Harderian gland. | [4] |

| 2,2-bis(bromomethyl)-1,3-propanediol | Salmonella typhimurium | Not specified | Mutagenic | [4] |

Experimental Protocols

To investigate the proposed mechanism of action of this compound, a key experiment would be the bacterial reverse mutation assay (Ames test) to assess its mutagenic potential.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To determine if this compound can induce mutations in the DNA of Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Test compound: this compound

-

S9 fraction from induced rat liver for metabolic activation

-

Top agar

-

Minimal glucose agar plates

-

Positive and negative controls

Methodology:

-

Preparation of Cultures: Grow overnight cultures of the Salmonella typhimurium strains in nutrient broth.

-

Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP, G6P), and buffer.

-

Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations (with and without S9 mix), and molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates and allow it to solidify.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Below is a workflow diagram for the Ames test.

Caption: A simplified workflow for the bacterial reverse mutation assay (Ames test).

Conclusion

While direct evidence for the mechanism of action of this compound is scarce, its chemical structure strongly suggests that it acts as a bifunctional alkylating agent. The data from structurally similar compounds, which are known to be genotoxic and carcinogenic, support the hypothesis that this compound's primary mode of biological activity is through the formation of DNA adducts, leading to mutations and potential carcinogenesis. Further research, starting with fundamental toxicological assays such as the Ames test, is necessary to definitively characterize the biological effects and mechanism of action of this compound. This understanding is crucial for any consideration of its use in research or industrial applications.

References

- 1. Buy this compound (EVT-1169152) | 106023-63-6 [evitachem.com]

- 2. This compound | C4H8Br2O | CID 14606348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carcinogenic activity of the flame retardant, 2,2-bis(bromomethyl)-1,3-propanediol in rodents, and comparison with the carcinogenicity of other NTP brominated chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for 3-Bromo-2-(bromomethyl)propan-1-ol (CAS No: 106023-63-6). Due to the limited availability of experimental data in public databases, this guide leverages predictive modeling for NMR spectroscopic data and established synthetic methodologies for analogous compounds to provide a robust profile for researchers. This document is intended to serve as a foundational resource for the use of this compound in chemical research and drug development, with a focus on its structural elucidation and synthesis.

Chemical Identity and Properties

This compound is a functionalized propanol containing two primary bromine atoms. Its bifunctional nature, possessing both nucleophilic (hydroxyl) and electrophilic (bromomethyl) centers, makes it a versatile building block in organic synthesis.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 106023-63-6 |

| Molecular Formula | C₄H₈Br₂O |

| Molecular Weight | 231.91 g/mol |

| Predicted Boiling Point | 246.8±20.0 °C (at 760 mmHg) |

| Predicted LogP | 1.45 |

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR data have been predicted using widely accepted computational algorithms. These predictions serve as a reliable guide for the structural verification of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in CDCl₃ shows distinct signals for the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | d | 2H | -CH₂OH |

| ~3.65 | d | 4H | -CH₂Br |

| ~2.50 | m | 1H | -CH- |

| ~1.80 | t | 1H | -OH |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ provides insight into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~65 | -CH₂OH |

| ~45 | -CH- |

| ~35 | -CH₂Br |

Infrared (IR) Spectroscopy

While an experimental IR spectrum is not available, the expected characteristic absorption bands for this compound are tabulated below based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3550-3200 | Broad | O-H stretch (alcohol) |

| 2960-2850 | Medium-Strong | C-H stretch (alkane) |

| 1470-1430 | Medium | C-H bend (alkane) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 650-550 | Strong | C-Br stretch (alkyl halide) |

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a dibrominated compound. The molecular ion peak [M]⁺ would appear as a triplet with relative intensities of approximately 1:2:1 for the m/z values corresponding to the presence of two ⁷⁹Br, one ⁷⁹Br and one ⁸¹Br, and two ⁸¹Br isotopes, respectively.

| m/z | Assignment |

| 230, 232, 234 | [M]⁺ (Molecular ion) |

| 151, 153 | [M - CH₂Br]⁺ |

| 121, 123 | [M - Br - CH₂OH]⁺ |

| 93 | [CH₂CHCH₂Br]⁺ |

Proposed Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is adapted from established procedures for the bromination of polyols, such as the synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol from pentaerythritol. The selective monohydroxylation is a known challenge and would require careful control of reaction conditions.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

Pentaerythritol

-

Hydrobromic acid (48% in acetic acid)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

To a solution of pentaerythritol in a suitable solvent (e.g., a high-boiling point ether), add a stoichiometric amount of 48% hydrobromic acid in acetic acid dropwise at a controlled temperature (e.g., 80-100 °C).

-

The reaction mixture is stirred at this temperature for several hours and monitored by TLC or GC-MS for the formation of the desired product.

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a 5% aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization Protocol

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) using an FTIR spectrometer.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry:

-

Analyze the purified product using a mass spectrometer with an electron ionization (EI) source.

-

Obtain the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

Reactivity and Potential Signaling Pathways

As a polyhalogenated alcohol, this compound is expected to undergo reactions typical of primary alcohols and alkyl bromides. The primary hydroxyl group can be oxidized or can act as a nucleophile. The carbon-bromine bonds are susceptible to nucleophilic attack, leading to substitution reactions. This reactivity makes it a potentially useful intermediate for the synthesis of more complex molecules, including those with potential biological activity.

The following diagram illustrates a general nucleophilic substitution pathway, a fundamental reaction for this class of compounds.

Figure 2: General nucleophilic substitution pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented data and protocols are intended to facilitate further research and application of this versatile chemical building block. The lack of readily available experimental data highlights an opportunity for further investigation to validate and expand upon the information provided herein. Researchers are encouraged to use this guide as a starting point for their work and to contribute experimental findings to the broader scientific community.

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Bromo-2-(bromomethyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 3-Bromo-2-(bromomethyl)propan-1-ol. This bifunctional molecule, featuring both primary alcohol and alkyl bromide moieties, presents unique characteristics in chemical synthesis. This document explores the key reactions of the hydroxyl group—etherification, esterification, and oxidation—with a focus on the influence of the sterically demanding and electron-withdrawing environment created by the adjacent bromomethyl groups. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic visualizations are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a halogenated organic compound with a distinct molecular architecture.[1] Its structure, featuring a primary hydroxyl group flanked by two bromomethyl groups on the adjacent carbon, leads to significant steric hindrance and electronic effects that govern the reactivity of the alcohol functionality.[1] Understanding these influences is critical for the effective utilization of this compound as a building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide will systematically examine the primary reactions of the hydroxyl group: etherification, esterification, and oxidation, while also considering competing intramolecular reactions.

General Reactivity and Steric Considerations

The reactivity of the primary hydroxyl group in this compound is significantly modulated by the two bulky bromomethyl substituents on the C2 carbon. This arrangement, analogous to a neopentyl-type structure, creates considerable steric hindrance around the reactive center. This steric congestion can impede the approach of reagents, thereby slowing down reaction rates and often requiring more forcing reaction conditions compared to unhindered primary alcohols.

Furthermore, the electron-withdrawing inductive effect of the two bromine atoms can influence the acidity of the hydroxyl proton and the nucleophilicity of the corresponding alkoxide.

Key Reactions of the Hydroxyl Group

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[2] The reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (alkoxide) acts as a nucleophile.[2] Given the steric hindrance in this compound, the formation of the alkoxide and the subsequent nucleophilic attack are key steps to consider.

Reaction Pathway:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol (Representative):

A representative protocol for the etherification of a sterically hindered primary alcohol is as follows:

-

Alkoxide Formation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or DMF, sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

-

Nucleophilic Substitution: The alkylating agent, for example, methyl iodide (CH₃I, 1.2 eq), is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data (Analogous Systems):

| Reactant (Alcohol) | Alkylating Agent | Base | Solvent | Yield (%) |

| Neopentyl alcohol | Methyl iodide | NaH | THF | ~70-80 |

| 2,2-Dimethyl-1-propanol | Ethyl bromide | KH | DMF | ~65-75 |

Table 1: Representative yields for Williamson ether synthesis with sterically hindered alcohols.

Intramolecular Cyclization: A Competing Reaction

Under basic conditions, a significant competing reaction to intermolecular etherification is intramolecular cyclization. The alkoxide formed can attack one of the adjacent bromomethyl groups, leading to the formation of a substituted oxetane ring. This is a known reaction pathway for similar 3-halo-2,2-disubstituted propanols.

Reaction Pathway:

Caption: Intramolecular cyclization to form an oxetane.

The propensity for this intramolecular reaction is high due to the formation of a thermodynamically stable four-membered ring. The choice of base, solvent, and temperature can influence the ratio of intermolecular to intramolecular products.

Esterification

The hydroxyl group of this compound can be converted to an ester through reaction with an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base.[3] The steric hindrance around the hydroxyl group will again play a role in the reaction kinetics.

Reaction Pathway:

Caption: Esterification of this compound.

Experimental Protocol (Representative):

-

Reaction Setup: To a solution of this compound (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or diethyl ether, the acyl chloride (e.g., acetyl chloride, 1.1 eq) is added dropwise at 0 °C.

-

Reaction Progression: The reaction mixture is stirred at room temperature for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude ester is purified by column chromatography.

Quantitative Data (Analogous Systems):

Esterification of sterically hindered alcohols often requires the use of more reactive acylating agents and may still proceed at a slower rate than for unhindered alcohols.

| Reactant (Alcohol) | Acylating Agent | Base | Solvent | Yield (%) |

| Neopentyl alcohol | Acetyl chloride | Pyridine | DCM | >90 |

| 2,2-Dimethyl-1-propanol | Benzoyl chloride | Triethylamine | Ether | ~85-95 |

Table 2: Representative yields for the esterification of sterically hindered alcohols.

Oxidation

The primary alcohol functionality of this compound can be oxidized to an aldehyde. Due to the presence of the bulky bromomethyl groups, over-oxidation to the carboxylic acid can be minimized with the appropriate choice of oxidizing agent. Milder, sterically less demanding reagents are generally preferred.

Reaction Pathway:

References

Stability and Storage of 3-Bromo-2-(bromomethyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate 3-Bromo-2-(bromomethyl)propan-1-ol. The information herein is intended to support researchers and professionals in the proper handling, storage, and assessment of this compound's shelf life to ensure its quality and integrity in research and development applications.

Compound Overview and Physical Properties

This compound is a halogenated organic compound characterized by the presence of two reactive bromine atoms and a primary hydroxyl group.[1] This structure imparts significant reactivity, making it a useful building block in organic synthesis but also necessitating careful consideration of its stability.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 106023-63-6 | [2] |

| Molecular Formula | C₄H₈Br₂O | [2] |

| Molecular Weight | 231.91 g/mol | [2] |

| Melting Point | 66 °C to 69 °C | [1] |

| Boiling Point | ~131 °C at 2.5 mmHg | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

Recommended Storage and Handling

To maintain the chemical integrity of this compound, adherence to proper storage and handling protocols is critical.

Storage Conditions:

-

Temperature: Store in a cool, dry place, ideally refrigerated at 2-8°C.

-

Atmosphere: Keep in a tightly sealed container under a dry, inert atmosphere.

-

Light: Protect from light by storing in a dark location.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

Handling Precautions:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Stability Profile and Potential Degradation Pathways

Potential Degradation Mechanisms:

-

Hydrolysis: The bromine atoms can undergo nucleophilic substitution with water, particularly under neutral or basic conditions, to form corresponding alcohols and release hydrobromic acid. A study on the related compound 3-bromo-2,2-bis(bromomethyl)propanol showed it decomposes in aqueous basic solutions through intramolecular substitution.[5]

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid in the presence of oxidizing agents.

-

Elimination: Under basic conditions, elimination of HBr is a possibility, leading to the formation of unsaturated compounds.[1]

-

Thermal Decomposition: Elevated temperatures can lead to decomposition, potentially releasing hydrogen bromide gas.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment for this compound should involve both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products.[3][6]

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the compound under recommended and elevated storage conditions.

Methodology:

-

Sample Preparation: Package samples of this compound in containers made of an inert material (e.g., amber glass vials with PTFE-lined caps).

-

Storage Conditions:

-

Long-Term: 2-8°C (recommended storage).

-

Accelerated: 25°C/60% RH and 40°C/75% RH.

-

-

Testing Frequency:

-

Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: Pull samples at 0, 1, 3, and 6 months.

-

-

Analytical Method: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), to determine the purity of the compound and quantify any degradation products. The method should be validated for specificity, linearity, accuracy, and precision.[7][8]

Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation products and establish the degradation pathways.[9][10]

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[10]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC or LC-MS method to identify and quantify the parent compound and any degradation products.

Visualization of Stability Assessment Workflow

The following diagram illustrates a logical workflow for a comprehensive stability study of a chemical intermediate like this compound.

References

- 1. Buy this compound (EVT-1169152) | 106023-63-6 [evitachem.com]

- 2. This compound | C4H8Br2O | CID 14606348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. enamine.net [enamine.net]

- 8. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 3-Bromo-2-(bromomethyl)propan-1-ol (CAS No. 106023-63-6), a bifunctional organic compound with significant potential as a versatile building block in chemical synthesis. This document collates available data on its chemical and physical properties, outlines a detailed potential synthesis protocol, and explores its reactivity and applications.

Chemical Identity and Properties

This compound is a halogenated alcohol with a molecular formula of C₄H₈Br₂O.[1] Its structure features a central carbon atom substituted with two bromomethyl groups and a hydroxymethyl group, making it a valuable intermediate for the introduction of a quaternary center with multiple reactive handles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 106023-63-6 | [1] |

| Molecular Formula | C₄H₈Br₂O | [1] |

| Molecular Weight | 231.91 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | [2] |

| Boiling Point | 276.6 ± 30.0 °C (Predicted) | [2] |

| Melting Point | 40-41 °C | [2] |

| Density | 1.951 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP | 1.38470 | [2] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is scarce, a plausible and efficient route can be extrapolated from the synthesis of structurally similar compounds, such as 2,2-bis(bromomethyl)propane-1,3-diol.[3] The proposed synthesis involves the partial bromination of a suitable triol precursor.

Proposed Synthesis: Partial Bromination of 1,1,1-Tris(hydroxymethyl)ethane

This protocol describes a method for the selective bromination of two of the three hydroxyl groups of 1,1,1-Tris(hydroxymethyl)ethane.

Experimental Protocol:

-

Materials:

-

1,1,1-Tris(hydroxymethyl)ethane

-

Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,1,1-Tris(hydroxymethyl)ethane in a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of the brominating agent (e.g., 2 equivalents of PBr₃) dropwise to the cooled solution while stirring vigorously. The temperature should be maintained below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.

-

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route to this compound.

Spectral Data (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted spectral characteristics based on the known structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks |

| ¹H NMR | - -CH₂OH: Doublet around 3.7-3.9 ppm- -CH₂Br: Doublets around 3.5-3.7 ppm- -CH-: Multiplet around 2.0-2.3 ppm- -OH: Broad singlet, chemical shift dependent on concentration and solvent |

| ¹³C NMR | - -CH₂OH: ~65-70 ppm- -CH₂Br: ~35-40 ppm- -CH-: ~45-50 ppm |

| IR (cm⁻¹) | - O-H stretch: Broad, ~3300-3400- C-H stretch (sp³): ~2850-3000- C-O stretch: ~1050-1150- C-Br stretch: ~500-600 |

| Mass Spec (m/z) | - [M]+: 230, 232, 234 (isotopic pattern for 2 Br atoms)- [M-H₂O]+: 212, 214, 216- [M-Br]+: 151, 153- [M-CH₂Br]+: 137, 139 |

Reactivity and Potential Applications

The bifunctional nature of this compound makes it a highly valuable intermediate in organic synthesis. The presence of two primary bromide atoms and a primary alcohol allows for a range of selective transformations.

Key Reactions

-

Nucleophilic Substitution: The two bromomethyl groups are susceptible to substitution by a wide range of nucleophiles, such as amines, thiols, and cyanides, to introduce new functional groups.

-

Etherification/Esterification: The primary alcohol can be readily converted to ethers or esters under standard conditions.

-

Intramolecular Cyclization: Under basic conditions, intramolecular Williamson ether synthesis can lead to the formation of a substituted oxetane ring, a structural motif of increasing interest in medicinal chemistry.

Potential Applications in Drug Development and Materials Science

-

Synthesis of Oxetane Derivatives: As a precursor to 3-hydroxymethyl-3-(bromomethyl)oxetane, it can be used to synthesize a variety of 3,3-disubstituted oxetanes, which are recognized as valuable isosteres for gem-dimethyl groups in drug candidates, often improving physicochemical properties such as solubility.

-

Scaffold for Combinatorial Chemistry: The three distinct reactive sites can be orthogonally functionalized to generate diverse libraries of compounds for high-throughput screening.

-

Monomer for Polymer Synthesis: The di-bromo functionality, coupled with the hydroxyl group, allows for its use as a monomer in the synthesis of specialized polymers and dendrimers.

Diagram 2: Potential Reaction Pathway for Oxetane Synthesis

Caption: Intramolecular cyclization to form a substituted oxetane.

Conclusion

This compound is a promising, albeit currently under-documented, chemical intermediate. Its unique structure offers significant synthetic advantages for the construction of complex molecules, particularly in the burgeoning field of oxetane chemistry for drug discovery. Further research into its synthesis, characterization, and reaction scope is warranted to fully unlock its potential for the scientific community.

References

Methodological & Application

The Versatility of 3-Bromo-2-(bromomethyl)propan-1-ol in the Synthesis of Heterocyclic Scaffolds

For Immediate Release

[City, State] – [Date] – 3-Bromo-2-(bromomethyl)propan-1-ol, a readily accessible bifunctional building block, is gaining significant traction in the field of organic synthesis, particularly for the construction of strained four-membered heterocyclic rings such as oxetanes and azetidines. These motifs are of high interest in medicinal chemistry and drug development due to their ability to impart unique physicochemical properties to lead compounds. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols and quantitative data to guide researchers and scientists in leveraging this versatile reagent.

Application in Oxetane Synthesis

This compound and its derivatives are excellent precursors for the synthesis of 3,3-disubstituted oxetanes via intramolecular Williamson etherification. This transformation is a cornerstone in the construction of the oxetane ring, a structural motif known to enhance metabolic stability and aqueous solubility of drug candidates. The intramolecular cyclization of the corresponding alkoxide, formed by deprotonation of the primary alcohol, proceeds via an SN2 reaction, displacing one of the bromide leaving groups to form the strained four-membered ring. This method is particularly effective for the synthesis of 3-hydroxymethyl-3-bromomethyloxetane, a versatile intermediate for further functionalization.

A closely related and often used precursor, 2,2-bis(bromomethyl)propane-1,3-diol, undergoes a similar intramolecular cyclization to afford 3-bromomethyl-3-hydroxymethyloxetane, which serves as a key intermediate for a variety of 3,3-disubstituted oxetanes.[1] The synthesis of spirocyclic oxetanes, which are of significant interest in medicinal chemistry, can also be achieved using derivatives of this compound.

Quantitative Data for Oxetane Synthesis

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2,2-bis(bromomethyl)propane-1,3-diol | 3-Bromomethyl-3-hydroxymethyloxetane | NaOH, H₂O | Not specified | [1] |

| 3-Halo-1-propanol derivatives | Oxetane derivatives | Alkaline water solution, Phase transfer catalyst, Heat | 71.7 - 89.4 | |

| 2-Substituted-1,3-propanediols | 1,3-Disubstituted oxetanes | NaH, THF | Not specified |

Experimental Protocol: Synthesis of 3-Bromomethyl-3-hydroxymethyloxetane

This protocol is adapted from the synthesis using the closely related 2,2-bis(bromomethyl)propane-1,3-diol.

Materials:

-

2,2-bis(bromomethyl)propane-1,3-diol

-

Sodium hydroxide (NaOH)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in an appropriate aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, extract the aqueous mixture with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation or column chromatography to yield pure 3-bromomethyl-3-hydroxymethyloxetane.

Caption: General workflow for the synthesis of 3-bromomethyl-3-hydroxymethyloxetane.

Application in Azetidine Synthesis

The synthesis of azetidines, another important class of four-membered heterocycles, can be achieved from 1,3-dihalo compounds through reaction with primary amines. This compound can be considered a precursor to a 1,3-dihalide equivalent for this purpose. A common strategy involves the activation of the hydroxyl group to a better leaving group, such as a triflate, followed by reaction with a primary amine. This one-pot procedure allows for the straightforward synthesis of various 1,3-disubstituted azetidines.[2][3]

The reaction proceeds via a double SN2 displacement of the leaving groups by the primary amine, first forming a 3-halo-propylamine intermediate which then undergoes intramolecular cyclization to form the azetidine ring. This methodology is versatile and can be applied to a range of 2-substituted-1,3-propanediols and primary amine nucleophiles.

Quantitative Data for Azetidine Synthesis

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Substituted-1,3-propanediols | 1,3-Disubstituted azetidines | Triflic anhydride, Pyridine, then Primary amine, DIPEA | 30-85 | [2] |

| 1,3-Dihalides | N-Substituted azetidines | Primary amine, Base, Microwave irradiation | Not specified | [3] |

Experimental Protocol: General Procedure for the Synthesis of 1,3-Disubstituted Azetidines

This protocol is a general method based on the synthesis from 2-substituted-1,3-propanediols.

Materials:

-

2-Substituted-1,3-propanediol (derived from this compound)

-

Triflic anhydride (Tf₂O)

-

Pyridine

-

Primary amine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the 2-substituted-1,3-propanediol in anhydrous dichloromethane and cool the solution to -78 °C.

-

Add pyridine, followed by the dropwise addition of triflic anhydride.

-

Stir the reaction mixture at -78 °C for a specified time.

-

In a separate flask, prepare a solution of the primary amine and N,N-diisopropylethylamine in dichloromethane.

-

Add the amine solution to the reaction mixture containing the in situ generated bis-triflate.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 1,3-disubstituted azetidine.

Caption: General workflow for N-substituted azetidine synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant oxetane and azetidine scaffolds. The straightforward and relatively high-yielding protocols for the construction of these four-membered heterocycles make this reagent an attractive choice for researchers in organic synthesis and drug discovery. The ability to generate diverse libraries of substituted oxetanes and azetidines from a common precursor highlights the efficiency and potential of this synthetic strategy. Further exploration of the reactivity of this compound is expected to unveil new applications and expand its utility in the synthesis of complex molecular architectures.

References

Application Notes and Protocols: 3-Bromo-2-(bromomethyl)propan-1-ol as a Versatile Building Block for Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)propan-1-ol is a highly functionalized building block with significant potential in the synthesis of diverse heterocyclic scaffolds. Its vicinal dibromide and primary alcohol functionalities provide multiple reactive sites for the construction of strained four-membered rings such as oxetanes, azetidines, and thietanes. These small, non-planar heterocycles are of increasing interest in medicinal chemistry as they can impart favorable physicochemical properties, including improved solubility, metabolic stability, and cell permeability, while also providing novel three-dimensional exit vectors for further functionalization.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic cores from this compound.

Versatility of this compound in Heterocycle Synthesis

The strategic placement of two bromine atoms and a hydroxyl group allows for a variety of synthetic transformations. The primary alcohol can be protected or left unmodified to participate in cyclization reactions. The two bromomethyl groups serve as excellent electrophiles for intramolecular cyclization with various nucleophiles, leading to the formation of four-membered rings.

Caption: Synthetic utility of this compound.

Synthesis of 3-Hydroxyoxetane

The synthesis of 3-hydroxyoxetane from this compound is typically achieved via an intramolecular Williamson ether synthesis. The reaction proceeds by deprotonation of the hydroxyl group with a strong base, followed by intramolecular nucleophilic attack on one of the bromomethyl carbons.

Experimental Workflow: Synthesis of 3-Hydroxyoxetane

Caption: Workflow for 3-hydroxyoxetane synthesis.

Protocol: Synthesis of 3-Hydroxyoxetane

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water or Tetrahydrofuran (THF)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of this compound (1.0 eq) in water or THF, add a solution of NaOH or KOH (1.1 eq) in water dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

If THF was used as the solvent, remove it under reduced pressure.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to afford 3-hydroxyoxetane.

Quantitative Data: Oxetane Synthesis from 1,3-Dihalopropan-2-ol Derivatives

| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Chloro-2-hydroxy-1-propyl acetate | NaOH | Water | 105 | 4 | 75-80 | U.S. Patent 4,395,561 |

| 2,2-Dibromomethylpropanol acetate | NaOH | Carbon Tetrachloride | Reflux | - | - | Chinese Patent CN103554064A[1] |

| 3-bromo-2,2-bis(bromomethyl)propan-1-ol | KOtBu | DMSO | 130 | - | 68 | [2] |

Synthesis of 3-Hydroxyazetidine

The synthesis of 3-hydroxyazetidine from this compound involves a two-step, one-pot reaction with a primary amine. The first step is the N-alkylation of the primary amine with one of the bromomethyl groups, followed by an intramolecular cyclization of the resulting secondary amine onto the remaining bromomethyl group under basic conditions.

Experimental Workflow: Synthesis of 3-Hydroxyazetidine

Caption: Workflow for 3-hydroxyazetidine synthesis.

Protocol: Synthesis of N-Benzyl-3-hydroxyazetidine

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of this compound (1.0 eq) in ACN or DMF, add benzylamine (1.1 eq) and K₂CO₃ (2.5 eq) or Et₃N (2.5 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl-3-hydroxyazetidine.

Quantitative Data: Azetidine Synthesis from Related Precursors

| Precursor | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| α-bromo-α-bromomethyl-β-aminoesters | - | K₂CO₃ | Acetonitrile | Reflux | - | - | [3] |

| Epichlorohydrin | Various amines | - | - | - | - | - | General method |

| 1-(2-bromoethyl)-3-carbethoxy-1-methyl-3-pyrrolinium bromide | - | Tributyltin hydride | - | - | - | high | [4] |

Synthesis of 3-Hydroxythietane

The synthesis of 3-hydroxythietane from this compound can be achieved by reaction with a sulfide source, such as sodium sulfide (Na₂S), in a suitable solvent. The reaction proceeds via a double nucleophilic substitution where the sulfide anion displaces both bromide ions in an intramolecular fashion.

Experimental Workflow: Synthesis of 3-Hydroxythietane

Caption: Workflow for 3-hydroxythietane synthesis.

Protocol: Synthesis of 3-Hydroxythietane

Materials:

-

This compound

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Dimethylformamide (DMF) or Ethanol

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1.0 eq) in DMF or ethanol.

-

Add sodium sulfide nonahydrate (1.1 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 3-hydroxythietane.

Quantitative Data: Thietane Synthesis from Related Dibromo Compounds

| Starting Material | Sulfide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,2-bis(bromomethyl)propane-1,3-diol | Na₂S | - | - | - | - | [5] |

| 3,3-bis(bromomethyl)-1-tosylazetidine | Na₂S | - | - | - | 52 | [5] |

Applications in Medicinal Chemistry

Heterocycles such as oxetanes, azetidines, and thietanes are valuable scaffolds in drug discovery. They are often used as bioisosteres for more common functional groups like gem-dimethyl or carbonyl groups, and they can improve the pharmacological profile of drug candidates. For instance, the incorporation of an oxetane ring into a ciprofloxacin analogue resulted in comparable biological activity and improved metabolic stability.[2] Azetidine derivatives, including 3-hydroxymethyl-azetidines, have been identified as potent inhibitors of polymerase theta, a key enzyme in DNA repair, highlighting their potential in cancer therapy.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a variety of small-ring heterocycles. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in the development of novel chemical entities for applications in medicinal chemistry and materials science. The ability to readily access oxetane, azetidine, and thietane cores from a single starting material underscores its importance as a strategic tool in modern synthetic chemistry.

References

- 1. CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google Patents [patents.google.com]

- 2. Buy this compound (EVT-1169152) | 106023-63-6 [evitachem.com]

- 3. WO2019067883A1 - Synthesis and prepapration of 2, 3-dibromo-2-propen-1-ol - Google Patents [patents.google.com]

- 4. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-Bromo-2-(bromomethyl)propan-1-ol in Polymer Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-Bromo-2-(bromomethyl)propan-1-ol and its closely related analogues in polymer chemistry. The primary focus is on its role as a reactive flame retardant and as a monomer in the synthesis of hyperbranched polymers. Due to the limited specific data exclusively for this compound, information from its well-documented tribromo analogue, 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (TBNPA), is included to illustrate the expected reactivity and application principles.

Introduction to this compound

This compound is a bifunctional molecule containing two bromine atoms and one hydroxyl group.[1] This structure allows it to be chemically incorporated into polymer backbones, making it a valuable building block in polymer synthesis and modification. Its primary application lies in the development of flame-retardant polymers.

Chemical Structure and Properties:

| Property | Value |

| Chemical Formula | C₄H₈Br₂O |

| Molecular Weight | 231.91 g/mol [2] |

| CAS Number | 106023-63-6[2] |

| Appearance | Solid (based on related compounds) |

| Key Functional Groups | Two primary bromine atoms, one primary hydroxyl group |

Application as a Reactive Flame Retardant

The most significant application of brominated propanols like this compound is as reactive flame retardants.[3][4] Unlike additive flame retardants which are physically blended into the polymer, reactive flame retardants are covalently bonded to the polymer chain. This prevents leaching of the flame retardant over time, leading to more permanent fire resistance and reduced environmental and health concerns.

The hydroxyl group of this compound allows it to react with monomers such as isocyanates in the production of polyurethanes or with acid functionalities in polyesters.[3][4]

Mechanism of Flame Retardancy:

The flame retardant action of brominated compounds occurs primarily in the gas phase during combustion.

Caption: Mechanism of action for brominated flame retardants.

Experimental Protocol: Incorporation into Polyurethane Foam

This protocol is adapted from general procedures for incorporating reactive brominated flame retardants into polyurethane foams.

Materials:

-

Polyol (e.g., polyether polyol)

-

This compound

-

Catalyst (e.g., dibutyltin dilaurate)

-

Surfactant (e.g., silicone-based)

-

Blowing agent (e.g., water, pentane)

-

Isocyanate (e.g., MDI or TDI)

Procedure:

-

Premix Preparation: In a reaction vessel, thoroughly mix the polyol, this compound, catalyst, surfactant, and blowing agent. The amount of this compound is calculated based on the desired bromine content in the final polymer.

-

Degassing: Degas the mixture under vacuum to remove any dissolved gases.

-

Isocyanate Addition: Add the stoichiometric amount of isocyanate to the mixture and stir vigorously for a short period (e.g., 10-30 seconds).

-

Foaming and Curing: Pour the reacting mixture into a mold and allow it to foam and rise at room temperature. The foam is then cured in an oven at a specified temperature (e.g., 70-100°C) for several hours.

-

Characterization: The resulting polyurethane foam can be characterized for its density, mechanical properties, and flame retardancy (e.g., using UL-94 or Limiting Oxygen Index tests).

Application in the Synthesis of Hyperbranched Polymers

This compound can be considered an AB₂ type monomer, where the hydroxyl group (A) can react with a suitable functional group, and the two bromo-methyl groups (B) can undergo further reactions. This structure makes it a potential candidate for the one-step synthesis of hyperbranched polymers.[5][6]

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a high density of functional groups at their periphery. They exhibit unique properties such as low viscosity, high solubility, and a large number of terminal functionalities.

Synthetic Strategy: Self-Condensing Vinyl Polymerization (SCVP) Analogue

While not a vinyl monomer itself, a self-condensing polymerization can be envisioned. For instance, the hydroxyl group could be converted to an acrylate or methacrylate, creating a true AB₂ monomer for radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

Caption: General workflow for hyperbranched polymer synthesis.

Experimental Protocol: Synthesis of a Hyperbranched Polyester (Conceptual)

This protocol outlines a conceptual polycondensation reaction to form a hyperbranched polyester.

Materials:

-

This compound

-

A dicarboxylic acid (e.g., adipic acid)

-

A base (e.g., triethylamine) to act as an acid scavenger.

-

A suitable solvent (e.g., N,N-dimethylformamide - DMF)

-

A phase transfer catalyst (optional)

Procedure:

-

Monomer Preparation: In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve the dicarboxylic acid and triethylamine in DMF.

-

Reaction Initiation: Slowly add a solution of this compound in DMF to the reaction mixture at an elevated temperature (e.g., 80-100°C). The hydroxyl group of the propanol will react with one of the carboxylic acid groups.

-

Polymerization: The remaining carboxylic acid group can then react with the bromomethyl groups of another monomer unit, leading to the formation of a branched structure. The reaction is continued for several hours until the desired molecular weight is achieved.

-

Purification: The resulting hyperbranched polymer is precipitated in a non-solvent (e.g., water or methanol), filtered, and dried under vacuum.

-

Characterization: The polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the branched structure.

Quantitative Data Summary

Specific quantitative data for polymers derived from this compound is scarce in publicly available literature. The following table provides representative data for polymers incorporating the closely related tribromo analogue, 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (TBNPA), to illustrate the expected performance.

| Polymer System | Bromine Content (%) | Flame Retardancy Test | Result |

| Rigid Polyurethane Foam | 10-15 | UL-94 | V-0 |

| Flexible Polyurethane Foam | 8-12 | Limiting Oxygen Index (LOI) | >25% |

| Unsaturated Polyester Resin | 15-20 | UL-94 | V-0 |

Conclusion

This compound is a versatile building block in polymer chemistry with significant potential, particularly as a reactive flame retardant. Its bifunctional nature also opens up possibilities for the synthesis of complex polymer architectures like hyperbranched polymers. While specific experimental data for this compound is limited, the extensive research on its tribromo analogue provides a strong foundation for its application and further investigation. Researchers are encouraged to explore its use in creating novel polymers with enhanced properties.

References

- 1. Buy this compound (EVT-1169152) | 106023-63-6 [evitachem.com]

- 2. This compound | C4H8Br2O | CID 14606348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flame Retardant 2,2-Bis-(bromomethyl)-3-bromo-1-propanol TBNPA from China manufacturer - KINGWAY [hnkingway.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. eq.uc.pt [eq.uc.pt]

Application Notes and Protocols for 3-Bromo-2-(bromomethyl)propan-1-ol as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-(bromomethyl)propan-1-ol is a trifunctional molecule featuring two primary bromine atoms and one primary hydroxyl group.[1] This unique structure makes it a compelling candidate for use as a crosslinking agent in polymer chemistry. The bromine atoms can undergo nucleophilic substitution reactions, while the hydroxyl group can participate in esterification or etherification reactions. This dual reactivity allows for the formation of three-dimensional polymer networks, enhancing the mechanical strength, thermal stability, and solvent resistance of various materials.

These application notes provide an overview of the potential applications of this compound as a crosslinking agent and include hypothetical protocols based on the known reactivity of similar compounds, due to a lack of specific published examples for this particular molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₄H₈Br₂O | [1] |

| Molecular Weight | 231.91 g/mol | [1] |

| Appearance | White solid (at room temperature) | |

| Melting Point | 66-69 °C | |

| Boiling Point | ~131 °C at 2.5 mmHg | |

| Solubility | Soluble in organic solvents; limited solubility in water | [1] |

Potential Applications in Crosslinking

Based on its chemical structure, this compound can theoretically be used to crosslink a variety of polymers containing nucleophilic functional groups.

-

Polyamines and Polyimines: The primary bromine atoms are susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable carbon-nitrogen bonds. This makes it a potential crosslinker for polymers such as polyethyleneimine (PEI), polyamidoamine (PAMAM) dendrimers, and chitosan.

-

Polyols and Polysaccharides: The hydroxyl group can react with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA), cellulose, and starch, through etherification reactions, typically under basic conditions. The bromine atoms can also be used to crosslink these polymers.

-

Polyurethanes: In polyurethane synthesis, the hydroxyl group of this compound can react with isocyanate groups, incorporating the molecule into the polymer backbone. The bromine atoms would then be available for subsequent crosslinking reactions.

-

Epoxy Resins: The hydroxyl group can react with the epoxy groups of epoxy resins, initiating ring-opening polymerization and incorporating the crosslinker into the resin matrix.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general principles of crosslinking chemistry with similar reagents. Researchers should optimize these conditions for their specific polymer and application.

Crosslinking of Polyethyleneimine (PEI) for Gene Delivery Applications

This protocol describes the potential use of this compound to crosslink low molecular weight PEI into nanoparticles for nucleic acid delivery.

Materials:

-

Branched Polyethyleneimine (PEI, e.g., 25 kDa)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

HEPES buffer (pH 7.4)

-

Dialysis tubing (MWCO 10 kDa)

Protocol:

-

Dissolve 100 mg of branched PEI in 10 mL of DMSO.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Add the desired amount of the crosslinker solution to the PEI solution with vigorous stirring. The molar ratio of crosslinker to PEI will determine the degree of crosslinking and should be optimized.

-

Allow the reaction to proceed at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 12-24 hours).

-

After the reaction, dialyze the solution against HEPES buffer (pH 7.4) for 48 hours to remove unreacted crosslinker and DMSO.

-

Characterize the resulting nanoparticles for size, zeta potential, and nucleic acid binding capacity.

Workflow Diagram:

References

Application Notes and Protocols: Synthesis of Brominated Flame Retardants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of brominated flame retardants, focusing on the production of 3-Bromo-2,2-bis(bromomethyl)propanol, a widely used reactive flame retardant. The information is intended for use in a laboratory setting by trained professionals.

Introduction